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molecular formula C12H14N2O2 B8330169 3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole

3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole

Cat. No. B8330169
M. Wt: 218.25 g/mol
InChI Key: WMQOHZWWXSASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750542

Procedure details

A mixture of 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.230 g, 1.55 mmol), β,β'-dibromodiethyl ether (0.397 g, 1.71 mmol), and diisopropylethyl amine (Hunig's base, 0.648 mL, 3.72 mmol) in toluene (2.5 mL) was heated at 120° C. for 15 hours. The cooled reaction mixture was diluted with EtOAc and washed with water and brine and dried (MgSO4), filtered, and concentrated. Two additional separate reactions using 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.050 g, 0.34 mmol, and 0.150 g, 1.01 mmol) were carried out in the same manner. Crude product from the three reactions was combined and purified by silica gel flash chromatography (1% MeOH/CH2Cl2) to give the title compound (0.499 g, 79% combined yield) as a pale yellow solid. A small sample was further purified by recrystallization (EtOAc/hexanes) to give a white solid.
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Quantity
0.648 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH2:9]CC3CCN(CC4C=CC=CC=4)CC3)=[N:7][O:8][C:4]=2[CH:3]=1.[CH2:26]([O:29][CH2:30][CH2:31]Br)[CH2:27]Br.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:9][C:6]1[C:5]2[CH:24]=[CH:25][C:2]([N:1]3[CH2:31][CH2:30][O:29][CH2:26][CH2:27]3)=[CH:3][C:4]=2[O:8][N:7]=1

Inputs

Step One
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.23 g
Type
reactant
Smiles
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
Name
Quantity
0.397 g
Type
reactant
Smiles
C(CBr)OCCBr
Name
Quantity
0.648 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.05 g
Type
reactant
Smiles
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Two additional separate reactions
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (1% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC2=C1C=CC(=C2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.499 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 147.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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